7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound. Its structure consists of a pyrimidine ring fused to a pyrrole ring. This scaffold serves as a versatile building block in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have garnered significant attention in scientific research, particularly in drug discovery, due to their potential applications in treating various diseases [, , , , , , , , , , , , , , , , , , , , , , , , ].
4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention for its potential applications in pharmaceutical chemistry, particularly in the development of kinase inhibitors. The unique structural features of this compound allow it to interact effectively with biological targets, making it a valuable subject of study in medicinal chemistry.
This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often synthesized as an intermediate in the production of various bioactive molecules. The presence of a cyclopropyl group enhances its pharmacological properties, contributing to its utility in drug design.
The synthesis of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods, primarily focusing on multi-step synthetic routes that involve various reagents and conditions.
The molecular formula for 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is . Its structure features a bicyclic system formed by a pyrrole and pyrimidine ring fused together, with a cyclopropyl substituent at one position. The presence of nitrogen atoms in the rings contributes to its basicity and potential interactions with biological targets.
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can participate in several chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds derived from 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine primarily revolves around their role as kinase inhibitors. These compounds mimic adenosine triphosphate (ATP) due to their structural similarities, allowing them to bind effectively to kinase enzymes.
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is primarily utilized in medicinal chemistry for:
Nucleophilic substitution reactions are fundamental for constructing and functionalizing the 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The most efficient synthesis begins with cyclocondensation between ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine acetate under alkaline catalysis, yielding 4-amino-7H-pyrrolo[2,3-d]pyrimidine intermediates. Subsequent introduction of the cyclopropyl group exploits the enhanced leaving-group capacity of C4-chlorine or C4-sulfonate derivatives. Key optimizations include:
Table 1: Optimization of 4-Cyclopropyl Introduction via Nucleophilic Displacement
4-Substituent Precursor | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
4-Chloro | Et₃N/DMF | 80 | 8 | 62 |
4-Chloro | iPr₂NEt/THF | 25 | 2 | 91 |
4-Triflate | K₂CO₃/Dioxane | 50 | 1 | 88 |
4-Mesylate | Cs₂CO₃/CH₃CN | 60 | 4 | 75 |
Palladium-catalyzed cross-couplings enable precise functionalization of halogenated 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine precursors. The C5 position exhibits superior reactivity over C2/C6 due to electron-deficient character imparted by the pyrimidine ring:
Table 2: Palladium-Catalyzed Coupling Reactions at the C5 Position
Reaction Type | Catalyst System | Conditions | Scope Examples | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 80°C, 12 h | 4-FC₆H₄, 3-Pyridyl, 2-Naphthyl | 75–92 |
Direct C-H Arylation | Pd(OAc)₂/TEMPO, CF₃CO₂H | rt, 24 h, air | 4-MeOC₆H₄, 2-Thienyl, 3-FC₆H₄ | 60–85 |
Negishi Coupling | PdCl₂(dppf), ZnCl₂, THF | 60°C, 6 h | 4-CF₃C₆H₄, Cyclopropyl | 70–88 |
Regiocontrol is critical due to the multiple reactive sites (N1, N7, C2, C5, C6) within the bicyclic system:
Table 3: Regioselective Reactions on 4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Position Modified | Reagent/Conditions | Key Diagnostic Data | Regioselectivity Ratio |
---|---|---|---|
C5-Bromination | NBS (1.05 eq), DMF, 0°C, 1 h | δₕ 8.32 (s, 1H, H6) in DMSO-d6 | >99:1 (C5 vs C6) |
C6-Lithiation | LDA (1.1 eq), THF, −78°C; then DMF | δₕ 9.92 (s, 1H, CHO) | 95:5 (C6 vs C2) |
N7-Alkylation | BnBr, TBA⁺HSO₄⁻, 10% NaOH/CH₂Cl₂, rt | NOESY: BnCH₂ ↔ H6 (δ 6.95) correlation | 20:1 (N7 vs N1) |
C2-Amination | PhI=NTs, Cu(OTf)₂, CH₃CN, 80°C | ¹³C NMR: C2 δ 155.2 ppm (vs 152.8 ppm in parent) | N/A (single isomer) |
Orthogonal protection is essential for sequential functionalization, particularly when modifying nitrogen centers or electrophilic C-positions:
Table 4: Protecting Group Applications in 4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis
Protecting Group | Installation Reagent | Stability Profile | Cleavage Conditions | Yield (%) |
---|---|---|---|---|
N7-SEM | SEM-Cl, iPr₂NEt, THF, 0°C→rt | Stable: LDA, Pd couplings, BBr₃ | TFA/H₂O (95:5), 25°C, 2 h | 92–95 |
N7-Bn | BnBr, K₂CO₃, DMF, 60°C | Stable: POCl₃, mild nucleophiles | Pd(OH)₂/C, H₂, MeOH, 12 h | 90 |
C2-CO₂Et | EtOCOCl, NaH, THF, 0°C | Stable: SEM deprotection, alkylations | LiOH, THF/H₂O, rt, 4 h | 85 |
N1-TIPS | TIPSOTf, 2,6-lutidine, CH₂Cl₂ | Stable: C5-Br/Li exchange, N7-alkylation | TBAF, THF, 0°C, 1 h | 88 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7